molecular formula C12H13N3O2 B12417741 4-Formylamino Antipyrine-d3

4-Formylamino Antipyrine-d3

Cat. No.: B12417741
M. Wt: 234.27 g/mol
InChI Key: WSJBSKRPKADYRQ-BMSJAHLVSA-N
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Description

4-Formylaminoantipyrine-D3 is a deuterated form of 4-Formylaminoantipyrine, a compound known for its applications in analytical chemistry and pharmaceutical research. The deuterium labeling in 4-Formylaminoantipyrine-D3 makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding metabolic pathways and reaction mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylaminoantipyrine-D3 typically involves the deuteration of 4-Formylaminoantipyrine. The process begins with the preparation of 4-Formylaminoantipyrine, which is synthesized through the formylation of 4-Aminoantipyrine. The formylation reaction is carried out using formic acid or formic acid derivatives under controlled conditions. The deuteration step involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents such as deuterated formic acid or deuterated water.

Industrial Production Methods: Industrial production of 4-Formylaminoantipyrine-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistent quality and yield of the final product. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-Formylaminoantipyrine-D3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-Formylaminoantipyrine-D3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of mass spectrometers and NMR instruments.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: It serves as a marker in pharmacokinetic studies to monitor drug metabolism and distribution.

    Industry: In the pharmaceutical industry, it is used in the development and quality control of new drugs.

Mechanism of Action

The mechanism of action of 4-Formylaminoantipyrine-D3 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions. The compound’s effects are primarily mediated through its formyl and amino groups, which participate in various biochemical reactions.

Comparison with Similar Compounds

    4-Formylaminoantipyrine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.

    4-Aminoantipyrine: A precursor in the synthesis of 4-Formylaminoantipyrine, used in analytical chemistry and pharmaceutical research.

    4-Acetamidoantipyrine: Another derivative with applications in drug development and analytical studies.

Uniqueness: 4-Formylaminoantipyrine-D3 is unique due to its deuterium labeling, which enhances its utility in tracing and studying metabolic pathways. This labeling provides a distinct advantage in analytical and pharmacokinetic studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

234.27 g/mol

IUPAC Name

N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]formamide

InChI

InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)/i2D3

InChI Key

WSJBSKRPKADYRQ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC=O)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O

Origin of Product

United States

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